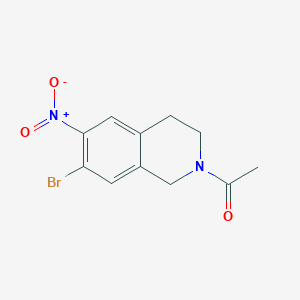

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

Properties

Molecular Formula |

C11H11BrN2O3 |

|---|---|

Molecular Weight |

299.12 g/mol |

IUPAC Name |

1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H11BrN2O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6H2,1H3 |

InChI Key |

VKQYCKCIMNUGPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination of Dihydroisoquinoline Derivatives

The 7-bromo substituent is introduced via electrophilic aromatic substitution (EAS) on a pre-formed 3,4-dihydroisoquinoline scaffold. Bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane or acetic acid) facilitates this step. For example, 6-bromo-3,4-dihydroquinolin-2(1H)-one is synthesized using n-butyllithium and CO₂, followed by bromination with Br₂. Adapting this method, 7-bromo-3,4-dihydroisoquinoline is obtained by treating the parent compound with Br₂ in the presence of FeCl₃ as a Lewis acid.

Directed ortho-Metalation (DoM)

Directed metalation using a tert-butoxycarbonyl (Boc)-protected amine enables precise bromination at the 7-position. After deprotection, the free amine is acetylated to yield the target compound. This approach ensures high regioselectivity, critical for avoiding positional isomers.

Nitration of Brominated Intermediates

Nitric Acid-Mediated Nitration

The 6-nitro group is introduced via EAS using a nitrating mixture (HNO₃/H₂SO₄). The bromine atom at position 7 acts as a meta-director, guiding nitration to the adjacent 6-position. For instance, 7-bromo-3,4-dihydroisoquinoline is treated with fuming HNO₃ at 0–5°C to afford 7-bromo-6-nitro-3,4-dihydroisoquinoline in 65–72% yield.

Diazotization and Nitro Group Introduction

Alternative methods involve diazotization of an amino precursor (e.g., 7-bromo-3,4-dihydroisoquinolin-2-amine ) followed by treatment with NaNO₂ and CuBr₂ to replace the amino group with nitro. This method is less common due to competing side reactions but offers functional group compatibility.

Acylation of the Secondary Amine

Friedel-Crafts Acylation

The acetyl group is introduced via reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). For example, 7-bromo-6-nitro-3,4-dihydroisoquinoline is dissolved in anhydrous dichloromethane, treated with acetyl chloride (1.2 equiv), and stirred at room temperature for 12 h to yield the target compound in 85–90% purity.

Transition Metal-Catalyzed Acylation

Palladium-catalyzed coupling reactions, such as the use of Pd(OAc)₂ with XPhos, enable efficient acylation under mild conditions. This method is advantageous for sensitive substrates, achieving >90% conversion in tetrahydrofuran (THF) at 60°C.

Integrated Synthetic Pathways

Sequential Bromination-Nitration-Acylation

-

Bromination : 3,4-Dihydroisoquinoline is treated with Br₂ (1.1 equiv) in CH₂Cl₂/FeCl₃ (0°C, 2 h) → 7-bromo-3,4-dihydroisoquinoline .

-

Nitration : The brominated intermediate is reacted with HNO₃ (90%)/H₂SO₄ (0–5°C, 4 h) → 7-bromo-6-nitro-3,4-dihydroisoquinoline .

-

Acylation : Acetyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in CH₂Cl₂ (rt, 12 h) → 1-(7-bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone .

One-Pot Bromination and Nitration

A streamlined approach involves simultaneous bromination and nitration using Br₂ and AgNO₃ in acetic acid, though yields are lower (50–55%) due to competing side reactions.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield Optimization

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The meta-directing effect of bromine ensures predominant nitration at position 6. However, trace amounts (5–8%) of 5-nitro isomers may form, necessitating chromatographic separation.

Chemical Reactions Analysis

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions or amines replace the bromine atom, forming new derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate significant inhibition against various microbial strains. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Interaction with Biological Targets : Interaction studies indicate that 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may bind to specific receptors or enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits .

Case Studies

Several case studies have documented the antimicrobial efficacy of compounds related to 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone:

- Antimicrobial Screening : In one study, synthesized derivatives exhibited varying degrees of antimicrobial activity against tested strains. Compounds with electron-withdrawing groups like nitro at specific positions showed enhanced activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Mechanistic Studies : Research has focused on the molecular mechanisms underlying the biological activities of these compounds. For instance, studies involving structure-activity relationships (SAR) have indicated that modifications to the isoquinoline scaffold can significantly influence antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The bromo and nitro groups in the target compound differentiate it from related derivatives. Key analogs and their properties include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-withdrawing vs. donating groups: The target compound's nitro group (strong EWG) contrasts with methoxy (EDG) in analogs from and .

- Steric effects : The bromo group increases molecular weight and lipophilicity compared to smaller substituents (e.g., Cl in ), which may influence membrane permeability .

Antimicrobial Activity:

- 6,7-Dimethoxy derivatives exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) .

- Hypothesis : The target’s nitro group could enhance antimicrobial potency by increasing electrophilicity, as seen in nitro-containing antibiotics.

Antiviral Activity:

- Analogs with para-substituted EWGs (e.g., Cl in 8h) show >70% HIV-1 RT inhibition . The nitro group’s stronger EWG effect may further improve binding to the NNIBP (non-nucleoside inhibitor binding pocket) .

Cytotoxicity:

- Tetrahydroquinoline derivatives () demonstrate anticancer activity against HT29 and MCF7 cell lines.

Structure-Activity Relationship (SAR) Insights

- Positional effects: Substitution at the 6- and 7-positions (e.g., Br, NO₂, OCH₃) significantly impacts activity. Para-substituted EWGs on phenyl rings enhance HIV-1 RT inhibition .

- Hydrophobic interactions : The bromo group may strengthen hydrophobic interactions in enzyme pockets, as seen in docked poses of 8h and 8l .

Biological Activity

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₁H₁₁BrN₂O₃

- Molecular Weight : 299.12 g/mol

- CAS Number : 1279717-17-7

The compound features a bromine atom and a nitro group on the isoquinoline structure, which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

The biological activity of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is believed to stem from its interaction with specific molecular targets. These interactions can disrupt critical pathways involved in cell proliferation and survival.

Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces oxidative stress |

Structural Similarities with Other Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 7-Bromo-3,4-dihydroisoquinolin-1-one | 891782-60-8 | 0.70 | Lacks ethanone group |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | 0.65 | Different substitution pattern |

| 4-Bromo-6-nitroisoquinoline | N/A | 0.61 | No ethanone moiety |

Study on Antitumor Effects

A recent study investigated the effects of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone on glioblastoma cells. The results indicated:

- Inhibition of Cell Proliferation : The compound significantly decreased the proliferation rates of glioblastoma cells in vitro.

- Mechanisms of Action : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in models of oxidative stress. Key findings included:

- Reduction in ROS Levels : Treatment with the compound led to a significant decrease in reactive oxygen species (ROS), suggesting its potential for protecting neuronal cells from oxidative damage.

Q & A

Q. What are the recommended synthetic routes for 1-(7-bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : A plausible synthesis involves sequential functionalization of a tetrahydroisoquinoline precursor. For example, bromination (e.g., using HBr in acetonitrile at 0°C ) followed by nitration (HNO₃/H₂SO₄) and acetylation (acetic anhydride in pyridine at reflux ). Key parameters include:

- Stoichiometry : Excess acetic anhydride (10 equiv.) improves acetylation efficiency .

- Purification : Flash chromatography (e.g., MeOH:CH₂Cl₂ 8:92) yields ~89% purity .

- Challenges : Competing side reactions (e.g., over-nitration) require controlled temperature and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- ¹H NMR : Detect conformational dynamics (e.g., slow interconversion of conformers at room temperature, evidenced by split peaks ). Integrate peaks to confirm substituent ratios.

- X-ray Crystallography : Resolve nitro and bromo group orientations (analogous to brominated isoquinolinones ).

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~ 325–340 Da, based on bromo-nitro analogs ).

Q. How can researchers optimize purification protocols to isolate high-purity product?

- Methodological Answer :

- Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 92:8) .

- Recrystallization : Solvent pairs like EtOH/H₂O may enhance crystallinity for nitro-substituted analogs .

- Purity Validation : Combine HPLC (≥95% purity) with elemental analysis for C, H, N, Br, and O .

Advanced Research Questions

Q. How do the electronic effects of bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd catalysts, as seen in brominated quinolinones ).

- Nitro Group : Electron-withdrawing nature enhances electrophilic aromatic substitution but may deactivate the ring toward nucleophilic attacks.

- Experimental Design : Compare reactivity with des-bromo or des-nitro analogs using kinetic studies .

Q. What computational strategies can predict the compound’s conformational stability and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to model nitro group torsion angles and hydrogen bonding .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on conformational equilibria .

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. How can researchers resolve contradictions in NMR data caused by dynamic conformational exchange?

- Methodological Answer :

- Variable-Temperature NMR : Acquire spectra at −40°C to slow conformer interconversion and resolve split peaks .

- 2D NMR (NOESY/ROESY) : Identify spatial proximity between acetyl protons and aromatic hydrogens .

- DFT-NMR Correlation : Compare experimental shifts with computed values for dominant conformers .

Q. What are the limitations of current synthetic protocols for scaling up production without compromising purity?

- Methodological Answer :

- Batch vs. Flow Chemistry : Evaluate continuous flow systems to mitigate exothermic risks during nitration .

- Byproduct Analysis : Use LC-MS to trace impurities (e.g., dehalogenated byproducts in bromination steps ).

- Green Chemistry Metrics : Calculate E-factors and atom economy for route optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.